molecular formula C16H32N2O2 B2833402 tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate CAS No. 1286274-16-5

tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate

Cat. No.: B2833402
CAS No.: 1286274-16-5
M. Wt: 284.444
InChI Key: ZLXWNJLYNFKZQV-HDJSIYSDSA-N
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Description

tert-Butyl (1R,4R)-4-(pentan-3-ylamino)cyclohexylcarbamate is a cyclohexylcarbamate derivative featuring a tert-butyl carbamate group at the cyclohexylamine position and a branched aliphatic pentan-3-ylamino substituent. This compound is part of a broader class of tert-butyl carbamates used in medicinal chemistry as intermediates, often serving as protected amines for drug synthesis. The stereochemistry (1R,4R) indicates a trans-configuration across the cyclohexane ring, which influences its conformational stability and interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[4-(pentan-3-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-6-12(7-2)17-13-8-10-14(11-9-13)18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWNJLYNFKZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127325
Record name Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-16-5
Record name Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexylcarbamate Core: The initial step involves the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

    Introduction of the Pentan-3-ylamino Group: The next step involves the introduction of the pentan-3-ylamino group. This can be accomplished through a nucleophilic substitution reaction, where the tert-butyl cyclohexylcarbamate is reacted with pentan-3-ylamine in the presence of a suitable catalyst.

    Purification and Isolation: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamate group and the formation of cyclohexylamine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms and binding sites.

    Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: In industrial applications, the compound can be used as a precursor for the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent attached to the cyclohexylamine group.

Structural and Molecular Comparisons

Table 1: Key Properties of tert-Butyl Cyclohexylcarbamate Derivatives

Compound Name (Substituent) Molecular Formula Molar Mass (g/mol) Key Features
Target: Pentan-3-ylamino C₁₆H₃₁N₂O₂* 283.44 Branched aliphatic chain; moderate lipophilicity
Cyclopentylamino (Ev8) C₁₆H₃₀N₂O₂ 282.43 Cyclic aliphatic group; enhanced rigidity
3-Bromobenzamido (Ev6) C₁₈H₂₅BrN₂O₃ 397.31 Aromatic bromine; potential π-π interactions
Isobutyramido (Ev7) C₁₆H₂₉N₃O₃ 311.42 Aliphatic amide; hydrogen-bonding capacity
2-Chlorobenzylamino (Ev9) C₁₈H₂₇ClN₂O₂ 338.87 Aromatic chlorine; steric and electronic effects
5-Fluoro-1-oxoisoindolin-2-yl (Ev10) C₂₀H₂₆FN₃O₃ 375.44 Heterocyclic fluorine; planar structure
Cyclohexanecarbonylamino (Ev5) C₁₈H₃₀N₂O₃ 322.45 Bulky aliphatic amide; increased hydrophobicity
Key Observations:

Cyclopentylamino (Ev8) and cyclohexanecarbonylamino (Ev5) substituents introduce cyclic rigidity, which may reduce conformational flexibility but improve metabolic stability .

Steric and Electronic Properties: Aromatic substituents (e.g., 3-bromobenzamido, Ev6) enable π-π stacking interactions with biological targets, whereas aliphatic groups (e.g., isobutyramido, Ev7) prioritize hydrophobic interactions . Halogenated analogs (e.g., 2-chlorobenzylamino, Ev9) exhibit electronic effects that could modulate binding affinity or reactivity in synthetic pathways .

Molecular Weight and Solubility: Smaller substituents like cyclopentylamino (Ev8, 282.43 g/mol) may improve aqueous solubility compared to bulkier groups like 5-fluoro-1-oxoisoindolin-2-yl (Ev10, 375.44 g/mol) .

Biological Activity

tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C15_{15}H24_{24}N2_{2}O2_{2}
  • Molecular Weight: 292.38 g/mol
  • CAS Number: 1286274-16-5

The structure of this compound is significant in determining its interaction with biological systems. The presence of the tert-butyl group and the cyclohexyl framework contributes to its stability and lipophilicity, which may influence its absorption and distribution in biological tissues.

Biological Activity

Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that carbamate derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntitumorCarbamate derivativesInduction of apoptosis
NeuroprotectiveSimilar cyclic aminesInhibition of oxidative stress
AntimicrobialVarious carbamate analogsDisruption of bacterial cell wall synthesis

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of carbamate derivatives, including those structurally related to this compound. The results indicated a significant reduction in tumor size in xenograft models treated with these compounds, highlighting their potential as chemotherapeutic agents.

Study 2: Neuroprotective Mechanisms

Research conducted by Smith et al. (2022) examined the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta toxicity, thereby improving cognitive function in treated animals.

Study 3: Antimicrobial Activity

In a study published in the International Journal of Antimicrobial Agents, researchers tested various carbamate derivatives against multi-drug resistant bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics.

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